5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde
CAS No.: 512809-77-7
Cat. No.: VC21535203
Molecular Formula: C11H11N3O4
Molecular Weight: 249.22g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 512809-77-7 |
|---|---|
| Molecular Formula | C11H11N3O4 |
| Molecular Weight | 249.22g/mol |
| IUPAC Name | 5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H11N3O4/c1-7-11(14(16)17)8(2)13(12-7)5-9-3-4-10(6-15)18-9/h3-4,6H,5H2,1-2H3 |
| Standard InChI Key | IJNGVKGADNONOL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2=CC=C(O2)C=O)C)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C(=NN1CC2=CC=C(O2)C=O)C)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde features a complex heterocyclic structure consisting of two distinct ring systems: a furan ring and a pyrazole ring. The compound's structure includes several functional groups that contribute to its chemical reactivity and potential biological activities.
The molecular structure consists of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a nitro group at position 4. This pyrazole moiety is connected to a furan ring via a methylene (-CH2-) bridge, with the furan ring bearing an aldehyde group at position 2. This arrangement of functional groups creates a molecule with multiple sites for chemical reactions and modifications.
The key physicochemical properties of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 512809-77-7 |
| Molecular Formula | C11H11N3O4 |
| Molecular Weight | 249.22 g/mol |
| IUPAC Name | 5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde |
| SMILES Notation | CC1=C(C(=NN1CC2=CC=C(O2)C=O)C)N+[O-] |
| Standard InChIKey | IJNGVKGADNONOL-UHFFFAOYSA-N |
The compound contains multiple functional groups that contribute to its chemical reactivity, including an aldehyde group on the furan ring and a nitro group on the pyrazole ring. The presence of these functional groups makes the compound particularly versatile for chemical modifications and transformations.
Chemical Reactivity and Transformations
The presence of multiple functional groups in 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde provides various opportunities for chemical transformations. Understanding these potential reactions is crucial for researchers interested in utilizing this compound as a building block for more complex molecules.
Reactions of the Aldehyde Group
The aldehyde functional group present on the furan ring is particularly reactive and can undergo various transformations:
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Oxidation: The aldehyde can be oxidized to form 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid using appropriate oxidizing agents. This transformation has been documented, and the resulting carboxylic acid derivative has its own CAS number (380580-59-6) and unique properties.
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Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with other carbonyl compounds in aldol reactions.
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Amide Formation: The aldehyde can be converted to more complex derivatives such as amides, as evidenced by the existence of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide .
Reactions of the Nitro Group
The nitro group on the pyrazole ring is another reactive site within the molecule:
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Reduction: The nitro group can be reduced to an amino group using various reducing agents, potentially creating new derivatives with different chemical and biological properties.
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Nucleophilic Substitution: Under specific conditions, the nitro group could be replaced by other substituents through nucleophilic aromatic substitution reactions.
The dual functionality of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde makes it a versatile intermediate for the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Comparative Analysis with Related Derivatives
Understanding the relationship between 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde and its derivatives provides valuable insights into structure-activity relationships and potential applications. Two notable derivatives have been identified in the literature:
Carboxylic Acid Derivative
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS: 380580-59-6) is the oxidation product of the target compound, where the aldehyde group has been converted to a carboxylic acid. Key differences include:
| Property | Aldehyde Derivative | Carboxylic Acid Derivative |
|---|---|---|
| Molecular Formula | C11H11N3O4 | C11H11N3O5 |
| Molecular Weight | 249.22 g/mol | 265.22 g/mol |
| CAS Number | 512809-77-7 | 380580-59-6 |
| Reactivity | Higher | Lower |
| Hydrogen Bond Donors | 0 | 1 (COOH) |
The carboxylic acid derivative offers different reactivity patterns and potential applications, particularly in contexts where hydrogen bonding interactions are important for biological activity or material properties.
Carboxamide Derivative
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide (Compound ID: Y509-1974) represents a more complex derivative where the aldehyde group has been converted to an amide with 4-methoxybenzylamine . Notable features include:
| Property | Value |
|---|---|
| Molecular Weight | 384.39 g/mol |
| Molecular Formula | C19H20N4O5 |
| LogP | 2.235 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 87.1 Ų |
This derivative demonstrates how the aldehyde functionality in the parent compound can be elaborated to create more complex molecules with potentially enhanced biological activities or specific binding properties .
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